(2E)-3-[5-(2-methyl-3-nitrophenyl)furan-2-yl]prop-2-enoic acid
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Overview
Description
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It could involve various chemical reactions, catalysts, and conditions .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. It includes understanding the reaction mechanisms, the conditions under which the reactions occur, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and spectral properties .Scientific Research Applications
Furan Derivatives in Scientific Research
1. Biological Activities and Health Implications
Furan fatty acids, a class related to furan derivatives, have been reported to exhibit anti-oxidant and anti-inflammatory activities. These compounds, found in plants, algae, and fish, are known for their potential health benefits. Despite the beneficial effects, the role of a major metabolite of furan fatty acids, CMPF, in diabetes and renal health remains controversial. The review by Xu et al. (2017) raises questions about whether furan fatty acids are beneficial for health, highlighting the need for further research in this area (Xu et al., 2017).
2. Environmental and Safety Aspects
The interaction between nitric acid and organic compounds, such as isopropanol, can lead to violent explosions, as demonstrated by an incident reviewed by Hedlund et al. (2014). This example underscores the importance of understanding chemical reactivity and safety protocols in the handling of compounds like furan derivatives (Hedlund et al., 2014).
3. Therapeutic Potential
The therapeutic potential of furanyl-substituted compounds, including nucleobases, nucleosides, and their analogues, has been reviewed. These compounds exhibit a range of biological activities, such as antiviral, antitumor, antimycobacterial, and antiparkinsonian effects, highlighting the significance of furan derivatives in medicinal chemistry (Ostrowski, 2022).
4. Agricultural Applications
Furan derivatives also find applications in agriculture, as demonstrated by the investigation of nitrofuran compounds on laying hens. Boone and Barnett (1965) studied the effects of nitrofuran compounds on growth and health in poultry, indicating the potential agricultural uses of furan derivatives (Boone & Barnett, 1965).
5. Renewable Resources and Polymer Production
The conversion of plant biomass into furan derivatives for the development of polymers, functional materials, and fuels has been reviewed by Chernyshev et al. (2017). This work underscores the importance of furan derivatives in the sustainable production of chemicals and materials from renewable resources (Chernyshev et al., 2017).
Mechanism of Action
Safety and Hazards
This involves understanding the risks associated with handling and disposing of the compound. It includes toxicity information, safety precautions, and first aid measures.
Future Directions
properties
IUPAC Name |
(E)-3-[5-(2-methyl-3-nitrophenyl)furan-2-yl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c1-9-11(3-2-4-12(9)15(18)19)13-7-5-10(20-13)6-8-14(16)17/h2-8H,1H3,(H,16,17)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYBKZWIZRGYNM-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C2=CC=C(O2)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C2=CC=C(O2)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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